molecular formula C31H37FN4O10 B13028188 Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Cat. No.: B13028188
M. Wt: 644.6 g/mol
InChI Key: OQWPUPYHBJZJGR-CUEUXKTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone involves the coupling of specific amino acids and the introduction of a fluoromethylketone group. The process typically starts with the protection of amino groups using carbobenzoxy (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes .

Common Reagents and Conditions:

    Oxidation: The compound is relatively stable under oxidative conditions.

    Reduction: It does not typically undergo reduction reactions.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions are covalently modified enzymes, where the fluoromethylketone group has reacted with nucleophilic residues on the enzyme .

Scientific Research Applications

Chemistry: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is used in chemical research to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with target enzymes makes it a valuable tool for identifying active sites and understanding enzyme mechanisms .

Biology: In biological research, this compound is used to inhibit caspase-1 and caspase-4, which are involved in the process of apoptosis. By inhibiting these enzymes, researchers can study the pathways and effects of apoptosis in various cell types .

Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a critical role, such as neurodegenerative diseases and cancer. Its ability to inhibit caspases makes it a candidate for drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of enzyme inhibitors and as a reference compound in quality control processes .

Properties

Molecular Formula

C31H37FN4O10

Molecular Weight

644.6 g/mol

IUPAC Name

6-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid

InChI

InChI=1S/C31H37FN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22?,23-,26-/m0/s1

InChI Key

OQWPUPYHBJZJGR-CUEUXKTCSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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